molecular formula C14H22O B14413422 4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol CAS No. 84398-55-0

4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol

Cat. No.: B14413422
CAS No.: 84398-55-0
M. Wt: 206.32 g/mol
InChI Key: DDRCTRZGYIYAPI-UHFFFAOYSA-N
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Description

4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigidity and stability. The presence of both ethenyl and methylbutenol groups adds to its chemical versatility, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol typically involves a multi-step process. One common method starts with the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes purification steps such as distillation and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, chlorine

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and halogenated derivatives .

Scientific Research Applications

4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol apart is its combination of the bicyclic core with the ethenyl and methylbutenol groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

84398-55-0

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

4-(5-ethenyl-2-bicyclo[2.2.1]heptanyl)-3-methylbut-3-en-2-ol

InChI

InChI=1S/C14H22O/c1-4-11-6-14-8-13(11)7-12(14)5-9(2)10(3)15/h4-5,10-15H,1,6-8H2,2-3H3

InChI Key

DDRCTRZGYIYAPI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=CC1CC2CC1CC2C=C)C)O

Origin of Product

United States

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